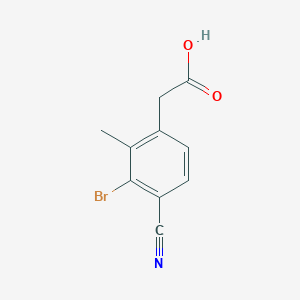

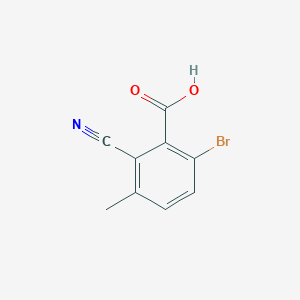

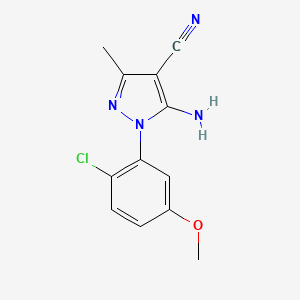

1-(3-Bromo-5-methylbenzoyl)azetidine

概要

説明

1-(3-Bromo-5-methylbenzoyl)azetidine is a chemical compound . Azetidines, which this compound is a part of, are important four-membered heterocycles used in organic synthesis and medicinal chemistry .

Synthesis Analysis

Azetidines can be prepared by reduction of azetidinones (β-lactams) with lithium aluminium hydride . The [2 + 2] photocycloaddition reaction between an imine and an alkene component, the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Molecular Structure Analysis

Azetidine is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines .Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, while at the same the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .科学的研究の応用

Organic Synthesis

Azetidines, such as 1-(3-Bromo-5-methylbenzoyl)azetidine , are crucial in organic synthesis due to their strain-driven reactivity. The four-membered ring structure offers a balance between reactivity and stability, making it a valuable intermediate in constructing complex molecules .

Medicinal Chemistry

In medicinal chemistry, azetidines are incorporated into drug scaffolds to improve pharmacokinetic properties. The unique structure of 1-(3-Bromo-5-methylbenzoyl)azetidine can be utilized to enhance metabolic stability and bioavailability in potential pharmaceuticals .

Photocycloaddition Reactions

The aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition, is an efficient method for synthesizing functionalized azetidines1-(3-Bromo-5-methylbenzoyl)azetidine could serve as a substrate in such reactions to create diverse heterocyclic compounds .

Polymerization

Azetidines can act as monomers in polymerization processes. The unique reactivity of 1-(3-Bromo-5-methylbenzoyl)azetidine may lead to the development of novel polymers with specific mechanical and chemical properties .

Chiral Templates

Due to their inherent chirality, azetidines like 1-(3-Bromo-5-methylbenzoyl)azetidine can be used as chiral templates in asymmetric synthesis, aiding in the production of enantiomerically pure compounds .

Drug Discovery

The incorporation of azetidine rings into drug-like molecules has been shown to result in compounds with enhanced activity and selectivity1-(3-Bromo-5-methylbenzoyl)azetidine could be a key intermediate in the discovery of new therapeutic agents .

Chemical Biology

In chemical biology, azetidines can be used to probe enzyme mechanisms or as building blocks for bioconjugation strategies1-(3-Bromo-5-methylbenzoyl)azetidine might be employed to study biological systems or create targeted drug delivery systems .

Material Science

Azetidines have potential applications in material science, particularly in the creation of advanced materials with unique properties1-(3-Bromo-5-methylbenzoyl)azetidine could contribute to the synthesis of materials with tailored electrical or optical characteristics .

将来の方向性

Azetidines have been used in drug discovery, polymerization, and as chiral templates . The review on azetidines provides an overview of the synthesis, reactivity, and application of azetidines that have been published in the last years with a focus on the most recent advances, trends, and future directions .

作用機序

Azetidines

are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Target of action

Azetidines are often used in drug discovery and appear in bioactive molecules and natural products .

Mode of action

The reactivity of azetidines can be triggered under appropriate reaction conditions due to their considerable ring strain .

Biochemical pathways

Azetidines are often used in organic synthesis and medicinal chemistry, suggesting they may interact with a variety of biochemical pathways .

Result of action

Azetidines are often used in drug discovery and appear in bioactive molecules and natural products, suggesting they may have diverse effects .

特性

IUPAC Name |

azetidin-1-yl-(3-bromo-5-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8-5-9(7-10(12)6-8)11(14)13-3-2-4-13/h5-7H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFQXGNMALBKQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)Br)C(=O)N2CCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromo-5-methylbenzoyl)azetidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-Methyl-3-(trifluoromethyl)phenyl]-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1415427.png)

![6-N-Boc-2,6-diazabicyclo[3.2.1]octane](/img/structure/B1415434.png)

![2-Chloro-5-[(3,3-difluoropyrrolidin-1-yl)methyl]pyridine](/img/structure/B1415440.png)